![molecular formula C19H27O9P B1236557 [(1E,3R,4R,6R,7E,9E,11E)-3,6,13-三羟基-3-甲基-1-[(2R)-6-氧代-2,3-二氢吡喃-2-基]十三-1,7,9,11-四烯-4-基]二氢磷酸](/img/structure/B1236557.png)

[(1E,3R,4R,6R,7E,9E,11E)-3,6,13-三羟基-3-甲基-1-[(2R)-6-氧代-2,3-二氢吡喃-2-基]十三-1,7,9,11-四烯-4-基]二氢磷酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

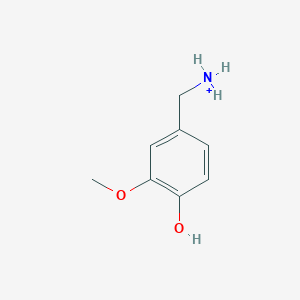

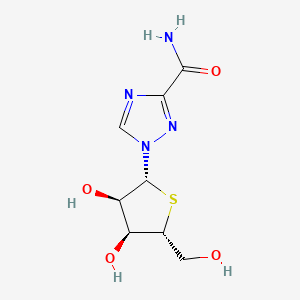

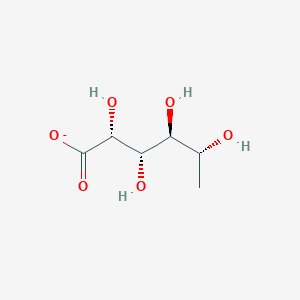

Fostriecin is an anti-tumor antibiotic isolated from the bacterium Streptomyces pulveraceus. Fostriecin inhibits topoisomerase II catalytic activity, resulting in impaired DNA and RNA synthesis in various malignant cell types. This agent also inhibits serine/threonine protein phosphatase type 2A in some tumor cell types, thereby interfering with cellular proliferation and differentiation. (NCI04)

科学研究应用

合成和化学应用

C-连接二糖模拟物的合成

二吡喃酮,包括该化合物,已被用作合成 C-连接二糖类似物的模板。这些衍生物显示出有希望的生物活性,突出了它们在生化应用中的潜力 (Harding 等人,2003).

离子液体合成中的制备

该化合物参与了新型酸性离子液体的合成,证明了其在制备用于制药的生物活性化合物中的作用 (Shirini 等人,2017).

荧光素类似物的开发

它已被用于开发光可去除保护基团,这是某些生化和分子生物学应用中的关键步骤 (Šebej 等人,2013).

生物和制药应用

抗菌活性

该化合物已被掺入新型三唑基吡喃色满-2(1H)-酮中,该化合物对革兰氏阳性菌和革兰氏阴性菌表现出中等活性 (Kumar 等人,2016).

候选药物评价

它已被用于候选药物(如 HIV 蛋白酶抑制剂)的立体化学研究中,以提高其功效并减少副作用 (Zhao 等人,1999).

磷酸结构单元的合成

该化合物在合成新的功能化磷酸初级结构单元中发挥作用,这些结构单元对于金属磷酸次级结构单元的开发至关重要 (Dar 等人,2015).

属性

产品名称 |

[(1E,3R,4R,6R,7E,9E,11E)-3,6,13-trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate |

|---|---|

分子式 |

C19H27O9P |

分子量 |

430.4 g/mol |

IUPAC 名称 |

[(1E,3R,4R,6R,7E,9E,11E)-3,6,13-trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate |

InChI |

InChI=1S/C19H27O9P/c1-19(23,12-11-16-9-7-10-18(22)27-16)17(28-29(24,25)26)14-15(21)8-5-3-2-4-6-13-20/h2-8,10-12,15-17,20-21,23H,9,13-14H2,1H3,(H2,24,25,26)/b3-2+,6-4+,8-5+,12-11+/t15-,16+,17+,19+/m0/s1 |

InChI 键 |

ZMQRJWIYMXZORG-OTDYWMAFSA-N |

手性 SMILES |

C[C@@](/C=C/[C@H]1CC=CC(=O)O1)([C@@H](C[C@H](/C=C/C=C/C=C/CO)O)OP(=O)(O)O)O |

规范 SMILES |

CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)O)O |

保质期 |

Bulk: Decomposition was not observed when the bulk drug was frozen1 and stored for 23 months in the presence of one molar equivalent of sodium ascorbate. Solution: At low concentrations (1.0 mg/mL or less) in the presence of sodium ascorbate, potency is retained upon storage at 5 °C for up to three weeks. The compound is most stable in the pH range 4-8, with rapid decomposition occurring in both strongly acidic and strongly basic solutions. |

溶解度 |

Water > 300 (mg/mL) Methanol 20 (mg/mL) |

同义词 |

CI 920 CI-920 fostriecin PD 110161 PD-110,161 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

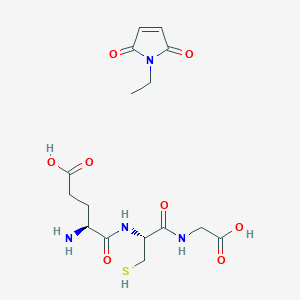

![5-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-[(E)-(3-chlorophenyl)methylideneamino]furan-2-carboxamide](/img/structure/B1236487.png)

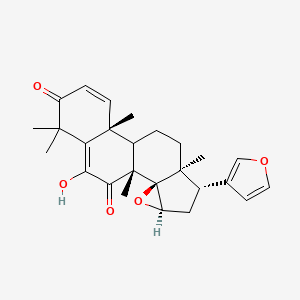

![11-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-3-(2-methoxyethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B1236488.png)

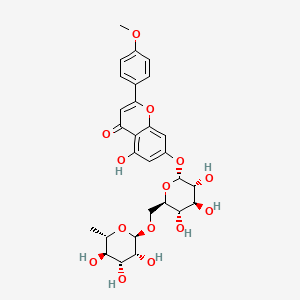

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(1,3-oxazol-5-yl)pyridin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1236489.png)

![methyl (8S)-8-(chloromethyl)-6-[(E)-3-[4-[(E)-3-[(8S)-8-(chloromethyl)-4-hydroxy-1-methoxycarbonyl-2-(trifluoromethyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indol-6-yl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]-4-hydroxy-2-(trifluoromethyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B1236490.png)